REACTION_CXSMILES
|
[CH2:1]([N:3]([C:8]1[C:9]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([C:33](=[O:44])[NH:34][C:35]([C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)([CH3:37])[CH3:36])[CH:28]=2)=[CH:10][C:11]2[N:12]([N:14]=[C:15]([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[C:16]=2[C:17]([OH:19])=[O:18])[CH:13]=1)[S:4]([CH3:7])(=[O:6])=[O:5])[CH3:2].Cl.[CH3:46][NH2:47]>>[C:17]([O-:19])(=[O:18])[CH3:16].[NH4+:3].[CH2:1]([N:3]([C:8]1[C:9]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([C:33](=[O:44])[NH:34][C:35]([C:38]3[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=3)([CH3:36])[CH3:37])[CH:28]=2)=[CH:10][C:11]2[N:12]([N:14]=[C:15]([C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)[C:16]=2[C:17]([NH:47][CH3:46])=[O:18])[CH:13]=1)[S:4]([CH3:7])(=[O:6])=[O:5])[CH3:2] |f:1.2,3.4|
|
Name
|
6-(N-ethylmethylsulfonamido)-2-(4-fluorophenyl)-5-(3-(2-phenylpropan-2-ylcarbamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C(C)N(S(=O)(=O)C)C=1C(=CC=2N(C1)N=C(C2C(=O)O)C2=CC=C(C=C2)F)C2=CC(=CC=C2)C(NC(C)(C)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0.014 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(S(=O)(=O)C)C=1C(=CC=2N(C1)N=C(C2C(=O)NC)C2=CC=C(C=C2)F)C2=CC(=CC=C2)C(NC(C)(C)C2=CC=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:3]([C:8]1[C:9]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([C:33](=[O:44])[NH:34][C:35]([C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)([CH3:37])[CH3:36])[CH:28]=2)=[CH:10][C:11]2[N:12]([N:14]=[C:15]([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[C:16]=2[C:17]([OH:19])=[O:18])[CH:13]=1)[S:4]([CH3:7])(=[O:6])=[O:5])[CH3:2].Cl.[CH3:46][NH2:47]>>[C:17]([O-:19])(=[O:18])[CH3:16].[NH4+:3].[CH2:1]([N:3]([C:8]1[C:9]([C:27]2[CH:32]=[CH:31][CH:30]=[C:29]([C:33](=[O:44])[NH:34][C:35]([C:38]3[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=3)([CH3:36])[CH3:37])[CH:28]=2)=[CH:10][C:11]2[N:12]([N:14]=[C:15]([C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)[C:16]=2[C:17]([NH:47][CH3:46])=[O:18])[CH:13]=1)[S:4]([CH3:7])(=[O:6])=[O:5])[CH3:2] |f:1.2,3.4|
|
Name
|
6-(N-ethylmethylsulfonamido)-2-(4-fluorophenyl)-5-(3-(2-phenylpropan-2-ylcarbamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C(C)N(S(=O)(=O)C)C=1C(=CC=2N(C1)N=C(C2C(=O)O)C2=CC=C(C=C2)F)C2=CC(=CC=C2)C(NC(C)(C)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0.014 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(S(=O)(=O)C)C=1C(=CC=2N(C1)N=C(C2C(=O)NC)C2=CC=C(C=C2)F)C2=CC(=CC=C2)C(NC(C)(C)C2=CC=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |